molecular formula C22H21FN2O3 B15027828 ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate

ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate

Katalognummer: B15027828
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: WFAQQQJZKLVEEP-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate is a synthetic compound with a molecular formula of C22H21FN2O3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde reacts with an appropriate ketone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to introduce the tryptophanate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tryptophanate moiety can also interact with biological molecules, influencing pathways related to neurotransmission and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate is unique due to its combination of a fluorophenyl group and a tryptophanate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Eigenschaften

Molekularformel

C22H21FN2O3

Molekulargewicht

380.4 g/mol

IUPAC-Name

ethyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C22H21FN2O3/c1-2-28-22(27)20(13-16-14-24-19-6-4-3-5-18(16)19)25-21(26)12-9-15-7-10-17(23)11-8-15/h3-12,14,20,24H,2,13H2,1H3,(H,25,26)/b12-9+

InChI-Schlüssel

WFAQQQJZKLVEEP-FMIVXFBMSA-N

Isomerische SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)F

Kanonische SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.